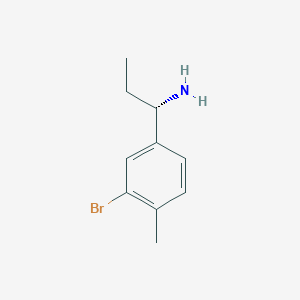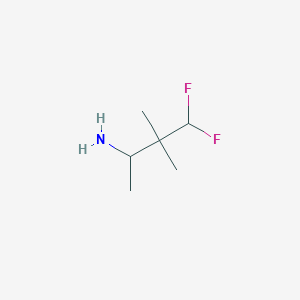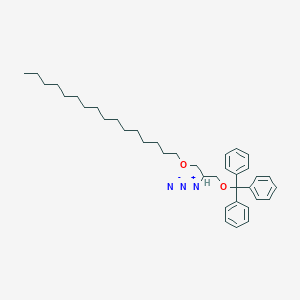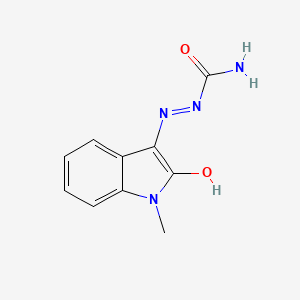![molecular formula C12H18N2OS B12110462 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide CAS No. 86847-75-8](/img/structure/B12110462.png)
2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- is an organic compound with a complex structure that includes a pyridine ring, a methylthio group, and a dimethyl-substituted propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol as a reagent.
Formation of the Propanamide Moiety: The propanamide moiety can be synthesized through the reaction of a suitable amine with a propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-
- Propanamide, 2,2-dimethyl-N-phenyl-
- 2-Hydroxy-N,N-dimethylpropanamide
Uniqueness
Propanamide, 2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridinyl]- is unique due to the presence of the methylthio group and the pyridine ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
86847-75-8 |
|---|---|
Fórmula molecular |
C12H18N2OS |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[3-(methylsulfanylmethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C12H18N2OS/c1-12(2,3)11(15)14-10-9(8-16-4)6-5-7-13-10/h5-7H,8H2,1-4H3,(H,13,14,15) |
Clave InChI |
HLXSAUCWJWYZKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)



![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)

![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
